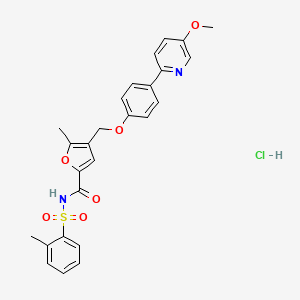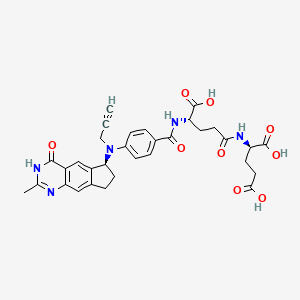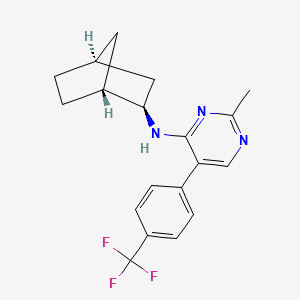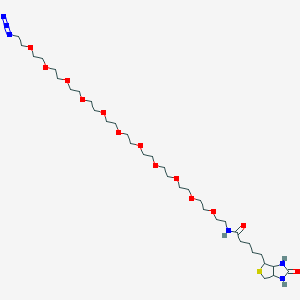
alpha-Biotin-omega-azido 23(ethylene glycol)
描述
Alpha-Biotin-omega-azido 23(ethylene glycol) is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential applications. This compound consists of a biotin moiety linked to an azido group through a 23-unit ethylene glycol chain. The biotin moiety is known for its strong binding affinity to avidin and streptavidin, making it useful in various biochemical applications. The azido group, on the other hand, is a versatile functional group that can participate in click chemistry reactions, particularly the Huisgen cycloaddition reaction.
作用机制
Target of Action
Biotin-PEG11-CH2CH2N3, also known as alpha-Biotin-omega-azido 23(ethylene glycol), is primarily used for the biotinylation of proteins . The compound’s primary targets are proteins, particularly those with primary amine groups . These proteins play a crucial role in various biological processes, including cellular signaling, immune responses, and metabolic reactions.
Mode of Action
The compound interacts with its protein targets through a process called biotinylation . This involves the formation of an amide bond between the primary amine group of the protein and the carboxyl group of the compound . The process is facilitated by a water-soluble carbodiimide crosslinker, EDC . This interaction results in the labeling of the protein with biotin, which can then be detected or isolated using avidin or streptavidin probes and resins .
Biochemical Pathways
The biotinylation of proteins affects various biochemical pathways. Biotin is an essential coenzyme for carboxylases involved in the transfer of one-carbon units to targeted substrates . These processes are critical for several metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and the catabolism of branched-chain amino acids .
Pharmacokinetics
Studies on biotin, a component of the compound, suggest that it is rapidly cleared from the circulation, mainly through urine . The half-life of biotin ranges from 1.8 to 18.8 hours following a single oral dose
Result of Action
The primary result of the action of Biotin-PEG11-CH2CH2N3 is the biotinylation of proteins . This allows for targeted labeling with biotin, facilitating the detection and isolation of specific proteins . The compound’s action can also result in the formation of new protein complexes, contributing to the understanding of protein function and interaction .
Action Environment
The action of Biotin-PEG11-CH2CH2N3 can be influenced by various environmental factors. For instance, the compound’s water solubility, conferred by its polyethylene glycol (PEG) spacer arm, can affect its distribution and interaction with proteins . Additionally, the pH and temperature of the environment can impact the efficiency of the biotinylation process . Understanding these factors is crucial for optimizing the use of Biotin-PEG11-CH2CH2N3 in research and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Biotin-omega-azido 23(ethylene glycol) typically involves the following steps:
Synthesis of Biotin-PEG Intermediate: The first step involves the conjugation of biotin to a polyethylene glycol (PEG) chain. This is usually achieved through an esterification or amidation reaction.
Introduction of Azido Group: The terminal hydroxyl group of the PEG chain is then converted to an azido group using reagents such as sodium azide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of alpha-Biotin-omega-azido 23(ethylene glycol) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.
化学反应分析
Types of Reactions
Alpha-Biotin-omega-azido 23(ethylene glycol) can undergo various chemical reactions, including:
Click Chemistry: The azido group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used in the Huisgen cycl
属性
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H64N6O13S/c35-40-37-6-8-44-10-12-46-14-16-48-18-20-50-22-24-52-26-28-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-36-32(41)4-2-1-3-31-33-30(29-54-31)38-34(42)39-33/h30-31,33H,1-29H2,(H,36,41)(H2,38,39,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETRQYMCASPBIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H64N6O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[[2-(2-cyano-4-fluoropyrrolidin-1-yl)-2-oxoethyl]amino]-N,N,5-trimethyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B606042.png)


![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propoxy]ethoxy]ethoxy]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B606048.png)
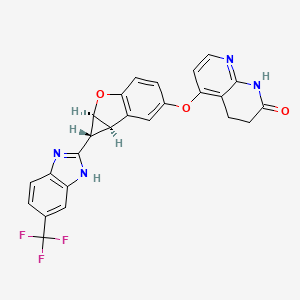
![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)
